molecular formula C14H14N2OS B10889140 N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B10889140
M. Wt: 258.34 g/mol
InChI Key: MTFPHQMNWXSPNY-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a combination of aromatic rings and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptopyridine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Corresponding amine

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can be compared to other compounds with similar structures, such as:

  • N-(2-methylphenyl)-2-(pyridin-2-ylthio)acetamide
  • N-(2-methylphenyl)-2-(pyridin-2-ylsulfinyl)acetamide
  • N-(2-methylphenyl)-2-(pyridin-2-ylsulfonyl)acetamide

These compounds share the core structure but differ in the oxidation state of the sulfur atom or the nature of the substituents on the aromatic rings. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-(2-methylphenyl)-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H14N2OS/c1-11-6-2-3-7-12(11)16-13(17)10-18-14-8-4-5-9-15-14/h2-9H,10H2,1H3,(H,16,17)

InChI Key

MTFPHQMNWXSPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=CC=CC=N2

Origin of Product

United States

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